molecular formula C18H14FIN2OS2 B11553882 (5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11553882
M. Wt: 484.4 g/mol
InChI Key: XGKHMTNGEGRACQ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with thiazolidinone derivatives in the presence of a base. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput screening for catalyst selection can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene and iodo-methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chlorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(3-bromobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(3-methylbenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-(3-fluorobenzylidene)-3-{[(4-iodo-2-methylphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzylidene group enhances its reactivity and potential interactions with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H14FIN2OS2

Molecular Weight

484.4 g/mol

IUPAC Name

(5E)-5-[(3-fluorophenyl)methylidene]-3-[(4-iodo-2-methylanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H14FIN2OS2/c1-11-7-14(20)5-6-15(11)21-10-22-17(23)16(25-18(22)24)9-12-3-2-4-13(19)8-12/h2-9,21H,10H2,1H3/b16-9+

InChI Key

XGKHMTNGEGRACQ-CXUHLZMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NCN2C(=O)/C(=C\C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

CC1=C(C=CC(=C1)I)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.